![molecular formula C19H18N6O3 B2474363 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid CAS No. 1171396-93-2](/img/structure/B2474363.png)
4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid
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Description
4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Antibacterial Agents : Researchers have explored derivatives of this scaffold for their antibacterial properties. Preliminary investigations indicate activity against bacterial species such as Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
- Biofilm Inhibition : Its impact on Staphylococcus epidermidis biofilm formation warrants further optimization .
Pharmacology and Therapeutics
The triazoloquinoxaline scaffold has relevance in drug development. Its derivatives may find use in cardiovascular medications, antiallergic drugs, and chemotherapeutic agents .
Biomedical Imaging
Although not directly studied, the compound’s unique structure might have applications in imaging techniques due to its heterocyclic core.
properties
IUPAC Name |
4-[5-(2-methylpyrazol-3-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-24-16(6-7-22-24)15-11-17(25(23-15)18(26)4-5-19(27)28)12-2-3-13-14(10-12)21-9-8-20-13/h2-3,6-10,17H,4-5,11H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJWJTZARLTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid |
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